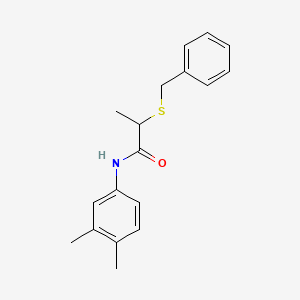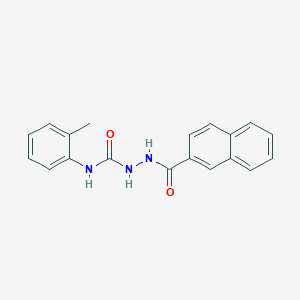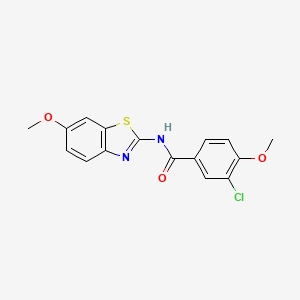
2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide, also known as BDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioamides and has a molecular weight of 337.48 g/mol. BDP has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
作用機序
The mechanism of action of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide is not fully understood. However, it has been proposed that 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide reduces the production of these inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide has been shown to exhibit analgesic effects, reducing pain in animal models of inflammation.
実験室実験の利点と制限
One of the advantages of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide is its versatility in terms of its potential therapeutic applications. 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide and its potential side effects.
将来の方向性
There are several future directions for the study of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide. One potential direction is the development of novel formulations of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide that can improve its solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide and its potential side effects in vivo. Overall, the study of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide has the potential to lead to the development of novel therapies for the treatment of various diseases.
合成法
The synthesis of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide involves the reaction of 3,4-dimethylbenzaldehyde with benzyl mercaptan in the presence of sodium hydride and acetonitrile. The resulting product is then reacted with N-bromosuccinimide and triethylamine to obtain the final product, 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide. The synthesis of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide is a multi-step process and requires careful optimization of reaction conditions to obtain a high yield and purity of the product.
科学的研究の応用
2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer effects. 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and asthma. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
2-benzylsulfanyl-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-9-10-17(11-14(13)2)19-18(20)15(3)21-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQLUSUUBPLOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(3,4-dimethylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[5-(3-bromobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4986239.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4986243.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine](/img/structure/B4986265.png)
![1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)



![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)

![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)